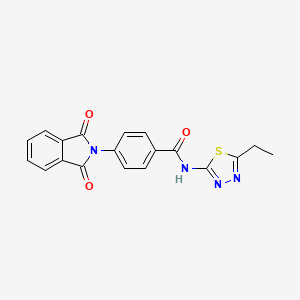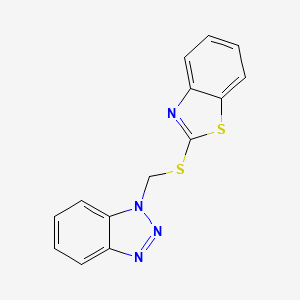
1-(4-(2-Phenyl-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-(2-Phenyl-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone” is a chemical compound that belongs to the class of heterocyclic compounds known as oxazoles . Oxazoles are an important class of compounds in medicinal chemistry due to their wide spectrum of biological activities .
Synthesis Analysis
The synthesis of oxazol-5(4H)-ones, which is a class of compounds that “1-(4-(2-Phenyl-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone” belongs to, involves the condensation of 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids with benzaldehyde/4-fluorobenzaldehyde in acetic anhydride and in the presence of sodium acetate . The reaction of oxazolones with phenylhydrazine, in acetic acid and sodium acetate, yields the corresponding 1,2,4-triazin-6(5H)-ones .Molecular Structure Analysis
The molecular structure of “1-(4-(2-Phenyl-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone” and similar compounds has been confirmed using spectral (FT-IR, 1H-NMR, 13C-NMR, MS) and elemental analysis .Scientific Research Applications
- Researchers have explored the antitubercular potential of similar compounds. Investigating the efficacy of this molecule against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) could provide valuable insights into novel treatments for tuberculosis .
- The compound’s structure suggests potential interactions with biological targets. Molecular docking studies could reveal its anti-HIV-1 activity by inhibiting receptor tyrosine kinases (TKs) involved in HIV progression .
- Toxicity assessments are crucial for drug development. Researchers have screened related compounds for toxicity against Daphnia magna Straus (a water flea) and Saccharomyces cerevisiae cells. Investigating the toxicity profile of this compound is essential for its safe use .
- Considering the phenylsulfonylphenyl moiety, this compound might interact with cancer-related pathways. Exploring its effects on receptor tyrosine kinases (RTKs) associated with cancer could be promising .
Antitubercular Activity
Anti-HIV Activity
Toxicity Evaluation
Cancer Research
Future Directions
The future directions for research on “1-(4-(2-Phenyl-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone” and similar compounds could involve further exploration of their synthesis, characterization, and evaluation of their biological activities . The diverse biological potential of oxazole derivatives makes them valuable for medical applications .
properties
IUPAC Name |
1-[4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-16(25)23-12-14-24(15-13-23)21-20(29(26,27)18-10-6-3-7-11-18)22-19(28-21)17-8-4-2-5-9-17/h2-11H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLZDTNLZKFDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Phenyl-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one](/img/structure/B2738232.png)
![N-[4-[4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2738234.png)
![(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2738235.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate](/img/structure/B2738238.png)
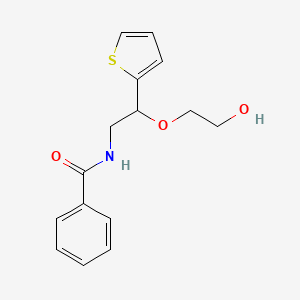
![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-phenylbutanamide](/img/structure/B2738241.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2738242.png)
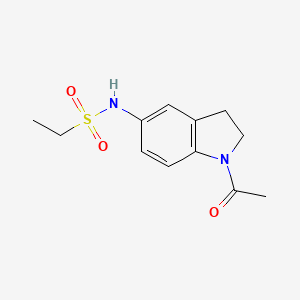
![N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2738244.png)
![3-((3,5-dimethoxybenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2738245.png)
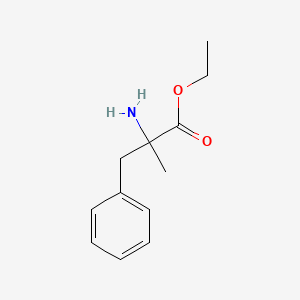
![4-Ethoxy-3-fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2738250.png)
